molecular formula C11H17N3O4S B2644920 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid CAS No. 2230799-73-0

5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2644920
CAS RN: 2230799-73-0
M. Wt: 287.33
InChI Key: UXDCLUIRODGXRY-UHFFFAOYSA-N
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Description

This compound is a chemical with the CAS Number: 2253641-02-8 . It has a molecular weight of 287.34 . The IUPAC name for this compound is 5-amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid . The physical form of this compound is a powder .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O4S/c1-11(2,3)18-10(17)13-5-4-6-14-7(9(15)16)8(12)19-6/h4-5,12H2,1-3H3,(H,13,17)(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 287.34 .

properties

IUPAC Name

5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-5(13-10(17)18-11(2,3)4)8-14-6(9(15)16)7(12)19-8/h5H,12H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCLUIRODGXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(S1)N)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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